molecular formula C20H20N2O2S B2853769 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923506-19-8

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2853769
CAS No.: 923506-19-8
M. Wt: 352.45
InChI Key: VWPDFUGKWUYOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C20H20N2O2S and a molecular weight of 352.45 g/mol . This complex molecule features a thiazole ring core, a 2,5-dimethylphenyl substituent, and a 2-(4-methoxyphenyl)acetamide group, a configuration of interest in pharmaceutical research for the development of novel bioactive compounds . Thiazole derivatives, as a chemical class, are extensively investigated for their potential as therapeutic agents, including as potential anti-inflammatory compounds, due to their ability to interact with key biological targets . This specific compound is offered with a purity of 90% and above and is available for research purposes in various quantities from suppliers . The product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13-4-5-14(2)17(10-13)18-12-25-20(21-18)22-19(23)11-15-6-8-16(24-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPDFUGKWUYOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₂₁H₂₁N₂O₂S 365.47 g/mol 2,5-Dimethylphenyl, 4-methoxyphenyl Not reported
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₃ClN₂O₂S 356.81 g/mol Benzothiazole, Cl, 4-methoxyphenyl Not reported
Compound 14 () C₂₀H₁₇N₃O₃S 379.43 g/mol Coumarin, 2,5-dimethylphenyl 216–220

Acetamide Group Modifications

  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (): Replaces the dimethylphenyl group with a piperazine ring. Piperazine derivatives often improve water solubility and enable hydrogen bonding, critical for MMP inhibition .
  • N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (): Incorporates a morpholine group instead of dimethylphenyl. Morpholine enhances metabolic stability and bioavailability due to its oxygen-rich structure .

Pharmacological Activity Comparisons

Anti-Cancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (): Demonstrates IC₅₀ values <10 µM against HCT-116 and MCF-7 cells. The 4-methoxyphenyl group correlates with improved membrane permeability compared to non-methoxy analogs .
  • CPN-9 (): A thiazole acetamide activating the Nrf2/ARE pathway, showing antioxidant and anti-inflammatory effects.

Enzyme Inhibition

  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (): Inhibits MMP-9 with IC₅₀ = 0.42 µM. The 4-methoxyphenyl group synergizes with piperazine for dual hydrophobic and polar interactions .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Exhibits structural mimicry of benzylpenicillin, suggesting β-lactamase interactions. Dichlorophenyl groups enhance steric hindrance, reducing susceptibility to enzymatic degradation .

Physicochemical and Crystallographic Insights

  • Crystal Packing : The target compound’s dimethylphenyl group may induce torsional strain, as seen in analogous structures (e.g., 79.7° twist between dichlorophenyl and thiazole rings in ). This affects molecular aggregation and solubility .
  • Hydrogen Bonding : Thiazole-acetamide derivatives commonly form N—H⋯N bonds (e.g., R₂²(8) motifs in ), stabilizing crystal lattices and influencing dissolution rates .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide that influence its biological activity?

  • Methodological Answer : The compound's bioactivity is influenced by its thiazole ring (a heterocyclic scaffold known for electron-rich properties), the 2,5-dimethylphenyl group (enhancing lipophilicity and steric effects), and the 4-methoxyphenylacetamide moiety (modulating hydrogen bonding and π-π interactions). To validate these features, researchers should perform comparative SAR studies by synthesizing analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens) and testing their activity against target enzymes or receptors .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Formation of the thiazole ring via cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., 2-bromo-4-(2,5-dimethylphenyl)acetophenone) under reflux in ethanol .
  • Step 2 : Coupling the thiazole intermediate with 4-methoxyphenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Step 3 : Purification via column chromatography or recrystallization, with purity confirmed by HPLC (>95%) .

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., methoxy proton singlet at δ 3.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 395.12) .
  • HPLC : Retention time consistency and absence of secondary peaks .

Advanced Research Questions

Q. How can researchers identify the compound’s primary biological targets?

  • Methodological Answer :

  • Target Prediction : Use in silico tools like molecular docking (AutoDock Vina) to screen against databases (e.g., PDB, ChEMBL) .
  • Experimental Validation : Perform kinase inhibition assays (e.g., ATPase activity assays for kinase targets) or receptor-binding studies (radioligand displacement assays) .
  • Omics Integration : Transcriptomic profiling (RNA-seq) of treated cell lines to identify differentially expressed pathways .

Q. What experimental approaches resolve contradictions in reported solubility and bioactivity data?

  • Methodological Answer :

  • Solubility Optimization : Test solubility in DMSO-water mixtures (e.g., 10% DMSO) and measure partition coefficients (logP) via shake-flask methods .
  • Bioactivity Replication : Conduct dose-response assays (IC50) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, cell line variability) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace methyl groups with halogens or bulky tert-butyl groups) .

  • Activity Testing : Screen analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

  • Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity trends .

    Substituent PositionModificationBioactivity (IC50, nM)
    Thiazole C42,5-dimethyl120 ± 15
    Thiazole C42-Cl,5-F85 ± 10
    Acetamide C24-OCH3150 ± 20
    Acetamide C24-NO2>500

Q. What strategies mitigate metabolic instability in in vivo studies?

  • Methodological Answer :

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., para-methoxy group) .
  • Formulation : Use nanoencapsulation (liposomes) to enhance plasma half-life .

Q. How can researchers validate in vivo efficacy while addressing pharmacokinetic limitations?

  • Methodological Answer :

  • Pharmacokinetic (PK) Studies : Measure Cmax, Tmax, and AUC in rodent models after oral/intravenous administration .
  • Efficacy Models : Use xenograft models (e.g., HCT-116 colon cancer) with dosing regimens adjusted for bioavailability (e.g., 50 mg/kg twice daily) .
  • Toxicology : Perform histopathology and serum biochemistry (ALT/AST levels) to assess hepatotoxicity .

Methodological Notes

  • Controlled Experiments : Always include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity) to normalize data .
  • Data Reproducibility : Replicate experiments across ≥3 independent trials and report mean ± SD. Use ANOVA with post-hoc tests for statistical significance .
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare (e.g., IACUC protocols) and human cell line use (e.g., HIPAA-compliant sourcing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.